D-Glucosamine-2,3-disulfate, disodium salt
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Overview
Description
D-Glucosamine-2,3-disulfate, disodium salt: is a chemical compound with the molecular formula C6H11NO11S2Na2 and a molecular weight of 383.26 g/mol . . This compound is a derivative of glucosamine, which is a naturally occurring amino sugar found in the exoskeletons of crustaceans, fungi, and many higher organisms. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Glucosamine-2,3-disulfate, disodium salt typically involves the sulfation of glucosamine. The process begins with the protection of the amino group of glucosamine, followed by selective sulfation at the 2 and 3 positions. The reaction conditions often involve the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents . The final product is then neutralized with sodium hydroxide to obtain the disodium salt form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: D-Glucosamine-2,3-disulfate, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfate groups to hydroxyl groups.
Substitution: The sulfate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and various substituted glucosamine derivatives .
Scientific Research Applications
D-Glucosamine-2,3-disulfate, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex carbohydrates and glycosaminoglycans.
Biology: The compound is used in studies related to cell signaling and glycosylation processes.
Medicine: It has potential therapeutic applications in the treatment of osteoarthritis and other joint-related disorders.
Mechanism of Action
The mechanism of action of D-Glucosamine-2,3-disulfate, disodium salt involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes involved in glycosaminoglycan synthesis and degradation.
Pathways Involved: It affects pathways related to cartilage metabolism and inflammation, making it useful in the treatment of joint disorders.
Comparison with Similar Compounds
D-Glucosamine sulfate: Another sulfated derivative of glucosamine, commonly used in dietary supplements.
N-Acetyl-D-glucosamine: A derivative of glucosamine with an acetyl group, used in various biological studies.
Chondroitin sulfate: A sulfated glycosaminoglycan used in the treatment of osteoarthritis.
Uniqueness: D-Glucosamine-2,3-disulfate, disodium salt is unique due to its specific sulfation pattern at the 2 and 3 positions, which imparts distinct chemical and biological properties compared to other glucosamine derivatives .
Properties
InChI |
InChI=1S/C6H13NO11S2.Na/c8-1-2-4(9)5(18-20(14,15)16)3(6(10)17-2)7-19(11,12)13;/h2-10H,1H2,(H,11,12,13)(H,14,15,16); |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHIGRAORZPDDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)OS(=O)(=O)O)O)O.[Na] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NNaO11S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745471 |
Source
|
Record name | PUBCHEM_71308371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-34-7 |
Source
|
Record name | PUBCHEM_71308371 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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